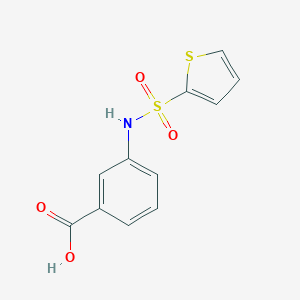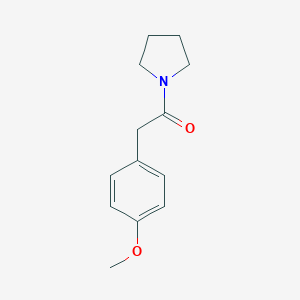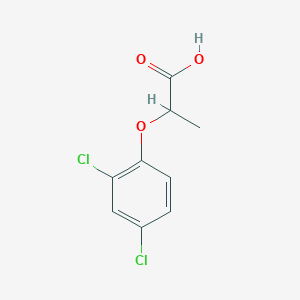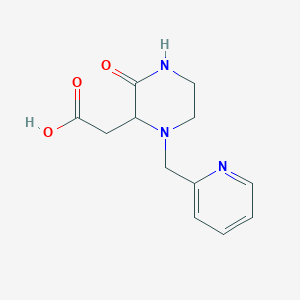![molecular formula C10H18N2O B359675 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol CAS No. 774555-48-5](/img/structure/B359675.png)
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol is an organic compound that features a pyrrole ring substituted with a methyl group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Methylation: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Butanol Chain: The final step involves the reaction of the methylated pyrrole with butanal in the presence of a reducing agent like sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Methylpyrrol-2-yl)methylamino]ethanol: Similar structure but with an ethanol chain instead of butanol.
2-[(1-Methylpyrrol-2-yl)methylamino]propan-1-ol: Similar structure but with a propanol chain.
Uniqueness
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol is unique due to its specific combination of a pyrrole ring and a butanol chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(1-methylpyrrol-2-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-9(8-13)11-7-10-5-4-6-12(10)2/h4-6,9,11,13H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNPHFRGAZNGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)
![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)

![2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B359648.png)

![N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide](/img/structure/B359664.png)
![N-[(1-methylpyrrol-2-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B359680.png)
![N-[(3,4-dichlorophenyl)methyl]-4-morpholineethanamine](/img/structure/B359688.png)
